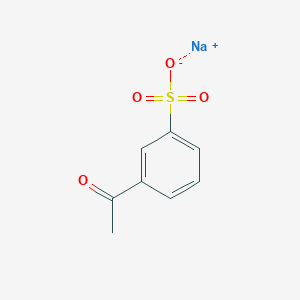![molecular formula C30H28N2O4 B13143774 Acetamide, 2,2'-[1,2-ethanediylbis(oxy)]bis[N,N-diphenyl- CAS No. 43133-08-0](/img/structure/B13143774.png)
Acetamide, 2,2'-[1,2-ethanediylbis(oxy)]bis[N,N-diphenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetamide, 2,2’-[1,2-ethanediylbis(oxy)]bis[N,N-diphenyl-] is a complex organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes two acetamide groups connected by an ethanediylbis(oxy) linkage, and each acetamide group is further substituted with N,N-diphenyl groups. This structure imparts unique chemical and physical properties to the compound, making it valuable in scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, 2,2’-[1,2-ethanediylbis(oxy)]bis[N,N-diphenyl-] typically involves the reaction of N,N-diphenylacetamide with a suitable ethanediylbis(oxy) precursor. The reaction conditions often require the use of a solvent such as dichloromethane or tetrahydrofuran, and a catalyst like triethylamine to facilitate the formation of the desired product. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial to achieving high purity and consistent quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Acetamide, 2,2’-[1,2-ethanediylbis(oxy)]bis[N,N-diphenyl-] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamide groups can be replaced by other nucleophiles like halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone.
Major Products
Oxidation: Carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Halides or alkoxides.
Wissenschaftliche Forschungsanwendungen
Acetamide, 2,2’-[1,2-ethanediylbis(oxy)]bis[N,N-diphenyl-] has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and protein folding due to its unique structural properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of polymers and resins.
Wirkmechanismus
The mechanism of action of Acetamide, 2,2’-[1,2-ethanediylbis(oxy)]bis[N,N-diphenyl-] involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The ethanediylbis(oxy) linkage and N,N-diphenyl groups play a crucial role in determining the compound’s binding specificity and potency.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Acetamide, N,N’-[1,2-ethanediylbis(oxy-2,1-ethanediyl)]bis[2-bromo-]
- 2,2’-[1,2-Ethanediylbis(oxy)]bis(N,N-dioctylacetamide)
- Ethanamine, 2,2-1,2-ethanediylbis(oxy)bisN,N-dimethyl-
Uniqueness
Compared to similar compounds, Acetamide, 2,2’-[1,2-ethanediylbis(oxy)]bis[N,N-diphenyl-] stands out due to its unique combination of acetamide and N,N-diphenyl groups. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
43133-08-0 |
|---|---|
Molekularformel |
C30H28N2O4 |
Molekulargewicht |
480.6 g/mol |
IUPAC-Name |
2-[2-[2-oxo-2-(N-phenylanilino)ethoxy]ethoxy]-N,N-diphenylacetamide |
InChI |
InChI=1S/C30H28N2O4/c33-29(31(25-13-5-1-6-14-25)26-15-7-2-8-16-26)23-35-21-22-36-24-30(34)32(27-17-9-3-10-18-27)28-19-11-4-12-20-28/h1-20H,21-24H2 |
InChI-Schlüssel |
COJFPEDVPOMTDE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)COCCOCC(=O)N(C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-Bromo-6-iododibenzo[b,d]thiophene](/img/structure/B13143712.png)
![6-(Bicyclo[2.2.1]hept-5-en-2-yl)-1,3,5-triazine-2,4-diamine](/img/structure/B13143715.png)
![3,10-Dihydrocyclopenta[a]fluoren-1(2H)-one](/img/structure/B13143718.png)








